![molecular formula C13H14N2O B7561831 N-quinolin-3-ylbutanamide](/img/structure/B7561831.png)
N-quinolin-3-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-quinolin-3-ylbutanamide, also known as GW501516 or Endurobol, is a synthetic drug that has been extensively researched for its potential use in treating metabolic disorders such as obesity and type 2 diabetes. It is classified as a PPAR agonist, which means it activates the peroxisome proliferator-activated receptor in the body.
Mecanismo De Acción
N-quinolin-3-ylbutanamide works by activating the peroxisome proliferator-activated receptor, which regulates gene expression in the body. This activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve insulin sensitivity and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects:
N-quinolin-3-ylbutanamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. It has also been shown to improve endurance performance in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-quinolin-3-ylbutanamide in lab experiments is its ability to activate the peroxisome proliferator-activated receptor, which can lead to improved insulin sensitivity and reduced inflammation. However, one limitation is that it has been shown to have potential carcinogenic effects in animal studies, which raises concerns about its safety for human use.
Direcciones Futuras
Future research on N-quinolin-3-ylbutanamide could focus on its potential use in treating other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. It could also investigate the safety and efficacy of long-term use in humans, as well as potential drug interactions with other medications. Additionally, future studies could explore alternative synthetic routes for producing the compound, as well as modifications to its chemical structure to improve its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-quinolin-3-ylbutanamide involves several steps, including the condensation of 2-cyanobenzyl chloride with butyronitrile, followed by the cyclization of the resulting intermediate product with ethyl chloroformate. The final step involves the reaction of the cyclized intermediate with 3-aminopyrrolidine.
Aplicaciones Científicas De Investigación
N-quinolin-3-ylbutanamide has been extensively studied for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its potential use in improving endurance performance in athletes.
Propiedades
IUPAC Name |
N-quinolin-3-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-5-13(16)15-11-8-10-6-3-4-7-12(10)14-9-11/h3-4,6-9H,2,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBIXPCPYIQPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-3-ylbutanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.